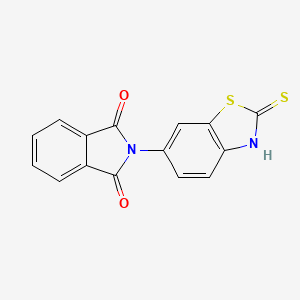

2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC10952310

Molecular Formula: C15H8N2O2S2

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H8N2O2S2 |

|---|---|

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 2-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C15H8N2O2S2/c18-13-9-3-1-2-4-10(9)14(19)17(13)8-5-6-11-12(7-8)21-15(20)16-11/h1-7H,(H,16,20) |

| Standard InChI Key | GWEUDYITDJCBMN-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)NC(=S)S4 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)NC(=S)S4 |

Introduction

Chemical Identification and Nomenclature

Systematic IUPAC Name

The compound is formally named 2-(2-thioxo-2,3-dihydro-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione in English, with equivalent German and French IUPAC names . The nomenclature reflects the fusion of a 2,3-dihydrobenzothiazole ring (bearing a thione group at position 2) and a 1H-isoindole-1,3(2H)-dione system.

Molecular and Structural Data

| Property | Value |

|---|---|

| Molecular formula | |

| Average molecular mass | 312.361 g/mol |

| Monoisotopic mass | 312.002719 g/mol |

| CAS Registry Number | 423738-27-6 |

| ChemSpider ID | 656994 |

Structural Characteristics

Core Scaffold Analysis

The molecule comprises two fused heterocycles:

-

Benzothiazole derivative: A 2,3-dihydro-1,3-benzothiazole ring with a thione () group at position 2.

-

Isoindole-dione: A 1H-isoindole-1,3(2H)-dione system, characterized by two ketone groups at positions 1 and 3.

Stereoelectronic Features

-

The thione group in the benzothiazole ring enhances electrophilicity, facilitating nucleophilic interactions.

-

The isoindole-dione moiety contributes planar rigidity, potentially influencing binding affinity in biological targets.

Synthesis and Preparation

Synthetic Routes for Analogous Compounds

While no direct synthesis of this compound is documented, Kobayashi and Fujiwara (2017) developed a one-pot method for related 3-thioxoisoindolinones. Their approach involves:

-

Lithiation: Treating N-substituted benzamides with two equivalents of butyllithium to generate 2,N-dilithiobenzamides.

-

Isothiocyanate Addition: Reacting the intermediate with alkyl/aryl isothiocyanates.

-

Cyclization: Spontaneous ring closure under aqueous workup, eliminating primary amines.

Table 1: Representative Synthesis Conditions

| Starting Material | Reagent | Product Yield |

|---|---|---|

| N-Methylbenzamide (1a) | Methyl isothiocyanate | 56% (3a) |

| N-Benzylbenzamide (1b) | Benzyl isothiocyanate | 62% (3b) |

Adaptability to Target Compound

The target compound could hypothetically be synthesized by substituting the benzamide starting material with a 6-substituted derivative to introduce the benzothiazole moiety.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted low aqueous solubility due to aromatic and nonpolar groups.

-

Stability: The thione group may render sensitivity to oxidative conditions, necessitating inert storage environments.

Spectroscopic Data (Hypothetical)

Biological Activities and Applications

Reported Bioactivities of Analogues

Compounds in this class exhibit:

Structure-Activity Relationships

-

Thione functionality: Critical for metal chelation, enhancing enzyme inhibition .

-

Isoindole-dione core: Contributes to π-π stacking interactions with biological targets.

Analytical Characterization Methods

Chromatographic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume